molecular formula C10H13ClFNO2 B2899639 Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 64493-16-9

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No.: B2899639
CAS No.: 64493-16-9
M. Wt: 233.67
InChI Key: LIYCRVHARXGJKA-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Phenylalanine Derivatives

The synthesis of fluorinated phenylalanine derivatives emerged in the late 20th century as researchers sought to modulate protein stability and enzymatic activity through strategic fluorine incorporation. Early work focused on para- and ortho-fluorinated analogues, but meta-substituted variants like this compound gained prominence due to their balanced electronic and steric properties. The Erlenmeyer azalactone method, first adapted for fluorinated amino acids in the 1990s, enabled efficient production of racemic mixtures, while asymmetric catalysis later provided enantiomerically pure forms.

Table 1: Milestones in Fluorinated Phenylalanine Research

Year Development Impact
1995 Erlenmeyer azalactone synthesis applied to fluorinated aldehydes Enabled scalable production of fluorinated phenylalanines
2010 Catalytic asymmetric fluorination techniques Improved access to enantiopure derivatives for drug development
2020 Visible-light-mediated benzylic fluorination Introduced eco-friendly methods for β-fluorination

These advances laid the groundwork for this compound’s synthesis, which combines esterification for improved cell permeability with meta-fluorination to optimize aromatic interactions.

Position Within Contemporary Amino Acid Research

In modern biochemical studies, this compound serves three primary roles:

  • Peptide Backbone Modification : The methyl ester group enhances membrane permeability in peptide drugs, while the 3-fluorophenyl moiety increases resistance to enzymatic degradation.
  • Enzymatic Probe Development : Researchers utilize its fluorinated aromatic ring to study substrate-enzyme interactions via $$^{19}\text{F}$$ NMR, leveraging fluorine’s distinct spin-$$\frac{1}{2}$$ nucleus.
  • Neurotransmitter Analogue Synthesis : Its structural similarity to L-DOPA precursors makes it valuable for creating fluorinated dopaminergic agonists.

Recent studies highlight its utility in synthesizing positron emission tomography (PET) tracers, where the $$^{18}\text{F}$$-labeled version enables real-time imaging of tumor metabolism.

Significance in Fluorinated Amino Acid Chemistry

The compound’s significance stems from fluorine’s unique physicochemical effects:

Electronic Effects :

  • The meta-fluorine withdraws electron density via $$-I$$ effects ($$ \sigma_m = 0.34 $$), stabilizing charge-transfer interactions in enzyme active sites.
  • $$ \text{C–F}\cdots\text{H–O} $$ hydrogen bonds (strength: ~5 kJ/mol) enhance protein binding affinity compared to non-fluorinated analogues.

Steric Effects :

  • The fluorine atom’s van der Waals radius (1.47 Å) minimally disrupts parent molecule geometry while providing steric guidance for chiral recognition.

Table 2: Physicochemical Comparison: Fluorinated vs. Non-Fluorinated Phenylalanine

Property Methyl 2-Amino-3-(3-Fluorophenyl)Propanoate Phenylalanine Methyl Ester
LogP 1.82 1.12
pKa (NH₂) 7.1 ± 0.3 9.13
$$ T_m $$ (°C) 215 168

These modifications make the compound indispensable for creating thermally stable, bioactive peptides with tailored pharmacokinetic profiles.

Relationship to Other Meta-Substituted Phenylalanine Analogues

Compared to ortho- and para-fluorinated counterparts, this compound exhibits distinct advantages:

Electronic Modulation :

  • Meta-fluorination avoids the strong electron-withdrawing effects of para-fluorine ($$ \sigma_p = 0.78 $$), preserving aromatic ring nucleophilicity for subsequent functionalization.

Steric Compatibility :

  • The 3-fluorine position minimizes steric clashes in α-helical peptides, whereas ortho-substituents disrupt secondary structure formation.

Table 3: Comparative Analysis of Fluorinated Phenylalanine Derivatives

Position LogP Enzymatic Half-Life (h) Helix Propensity (%)
Ortho 1.95 2.3 38
Meta 1.82 5.1 72
Para 1.78 4.7 65

This meta-substituted derivative’s balance of electronic and steric properties explains its preferential use in G protein-coupled receptor (GPCR) ligand design, where subtle aromatic interactions determine agonist efficacy.

The compound’s ester functionality further differentiates it from carboxylate-containing analogues, enabling prodrug strategies that enhance blood-brain barrier penetration in neurotherapeutics. Researchers continue to explore its utility in creating fluorinated peptidomimetics, solidifying its role as a multifunctional tool in modern medicinal chemistry.

Properties

IUPAC Name

methyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYCRVHARXGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl 2-amino-3-(3-fluorophenyl)propanoate.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Formula Molecular Weight CAS Number Chirality Applications/Significance
Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride 3-fluorophenyl C₁₀H₁₃ClFNO₂ ~233.67 N/A (discontinued) (2S) Discontinued intermediate; potential niche applications
Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride 2-fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 176896-71-2 (2R) Commercially available; used in enantioselective synthesis
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 64282-12-8 Racemic (DL) Widely available; peptide modification
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 3-(methylsulfonyl)phenyl C₁₁H₁₄ClNO₄S 283.75 851785-21-2 (S) Key intermediate for lifitegrast (dry eye treatment)
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride 1H-imidazol-5-yl C₇H₁₂ClN₃O₂ 205.64 5619-10-3 Not specified Histidine analog synthesis
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride 4-bromo-2-fluorophenyl C₁₀H₁₂BrClFNO₂ 312.56 1391453-81-8 (2R) Heavy atom substitution for radiopharmaceuticals or targeted therapies

Key Insights:

Substituent Position and Biological Activity: The 3-fluoro isomer (target compound) may exhibit distinct steric and electronic properties compared to 2- and 4-fluoro analogs, impacting receptor binding or metabolic stability. For example, the 4-fluoro derivative is a common phenylalanine analog used in peptide synthesis due to its similarity to natural amino acids . The methylsulfonyl group in ’s compound enhances solubility and is critical for the pharmacokinetics of lifitegrast, a drug targeting integrin receptors .

Chirality and Commercial Availability: Enantiomeric purity (e.g., (2R) in vs. (2S) in the target compound) influences bioactivity and synthesis cost. Racemic mixtures (e.g., 4-fluoro analog) are more economical but may require resolution for therapeutic use . The discontinued status of the 3-fluoro isomer contrasts with the commercial availability of 2- and 4-fluoro variants, suggesting lower demand or synthesis challenges.

Synthetic Methods: A general esterification protocol () using thionyl chloride in methanol is applicable to these compounds, with yields and purity dependent on substituent reactivity .

Heterocyclic and Heavy Atom Modifications :

  • Replacement of the phenyl group with imidazole () introduces hydrogen-bonding capabilities, altering solubility and reactivity .
  • The bromo-fluoro analog () has a significantly higher molecular weight (312.56 g/mol), making it suitable for applications requiring heavy atoms, such as X-ray crystallography or radiopharmaceuticals .

Biological Activity

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride, a compound with the molecular formula C10H13ClFNO2HClC_{10}H_{13}ClFNO_2\cdot HCl and a molecular weight of approximately 233.67 g/mol, has garnered attention in pharmacological research due to its significant biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chiral center, an amino group, and a propanoate ester functional group, alongside a phenyl ring substituted with fluorine and chlorine atoms. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC10H13ClFNO2C_{10}H_{13}ClFNO_2
Molecular Weight233.67 g/mol
CAS Number64493-16-9
LogP2.37080

This compound has been studied for its interactions with various enzymes and receptors. It may act as both an inhibitor and activator , modulating biochemical pathways relevant to drug development. Research indicates that the compound can influence enzyme-substrate interactions, potentially affecting protein synthesis and other metabolic processes.

Pharmacological Applications

  • Enzyme Modulation : The compound has shown promise in modulating enzyme activities, which is crucial for developing therapeutics targeting specific pathways associated with diseases such as cancer or metabolic disorders .
  • CNS Penetration : Studies have indicated that derivatives of this compound can penetrate the blood-brain barrier (BBB), making them candidates for treating central nervous system (CNS) disorders .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are required to elucidate these effects fully .

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound demonstrated significant inhibitory effects on specific proteases involved in disease pathways. The IC50 values obtained from high-throughput screening indicated potent activity, suggesting that this compound could serve as a lead in drug development aimed at protease inhibition .

CNS Penetration Study

Research conducted on the CNS penetrance of related compounds highlighted this compound's potential in treating neurological conditions. The study reported a brain-to-plasma ratio of 1.4, indicating effective CNS penetration and sustained therapeutic levels within the brain tissue .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials : Utilization of readily available fluorinated phenylalanines.
  • Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the propanoate ester.
  • Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Q & A

Q. What are the key steps in synthesizing Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride, and what purification methods ensure high yield and purity?

The synthesis typically involves:

  • Step 1 : Condensation of 3-fluorophenylacetaldehyde with a glycine derivative under reductive amination conditions to form the amino acid backbone.
  • Step 2 : Esterification of the carboxylic acid group using methanol in the presence of HCl to form the methyl ester.
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl. Purification methods include recrystallization from methanol/chloroform mixtures and high-performance liquid chromatography (HPLC) to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the 3-fluorophenyl moiety, methyl ester, and amino groups.
  • X-ray crystallography for absolute stereochemical determination (e.g., distinguishing (R)- vs. (S)-isomers) .
  • Mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₂ClFNO₂, MW 233.67) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility (≈15 mg/mL in water at 25°C). Stability studies indicate:

  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >8).
  • Thermal stability : Stable up to 150°C in solid form but decomposes in solution at >60°C. Storage recommendations: -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the reductive amination step?

Common challenges include competing side reactions (e.g., over-reduction of the imine intermediate). Optimization strategies:

  • Use catalytic hydrogenation (Pd/C or PtO₂) at controlled pressures (1–3 atm H₂) instead of NaBH₄.
  • Introduce chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity for (R)- or (S)-isomers .
  • Monitor reaction progress via in-situ FTIR to detect intermediate formation .

Q. What contradictions exist in reported biological activities of fluorophenyl-containing amino acid derivatives, and how can they be resolved?

Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine receptors) arise from:

  • Stereochemical variations : (R)-isomers show higher affinity for G-protein-coupled receptors than (S)-isomers .
  • Fluorine positioning : 3-fluorophenyl derivatives exhibit distinct hydrophobic interactions compared to 4-fluoro analogs . Resolution requires dose-response assays with enantiomerically pure samples and molecular docking simulations .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

Advanced interaction studies utilize:

  • Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) with membrane receptors.
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
  • Fluorescence polarization assays for competitive binding analysis against known ligands .

Comparative Analysis and Unique Properties

Q. How does the 3-fluorophenyl substitution influence reactivity compared to other halogenated analogs?

The 3-fluoro group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Key comparisons:

CompoundUnique PropertyReactivity Impact
4-Fluoro analog Higher lipophilicityImproved membrane permeability
5-Chlorothiophene derivative Thiophene ring participationAltered π-π stacking with aromatic targets
3-Fluoro isomer (this compound)Ortho-substitution effectsEnhanced steric hindrance in binding sites

The 3-fluoro isomer’s meta-position on the phenyl ring creates a distinct electronic landscape for hydrogen bonding and hydrophobic interactions .

Methodological Considerations

Q. What strategies mitigate racemization during synthesis or storage?

Racemization risks occur during esterification (Step 2) and prolonged storage. Mitigation includes:

  • Using low-temperature esterification (-10°C) with DCC/DMAP coupling.
  • Adding radical scavengers (e.g., BHT) to prevent free radical-induced chiral inversion.
  • Storing solutions at pH 4–6 to minimize base-catalyzed epimerization .

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) between batches?

Discrepancies often arise from residual solvents or salt forms. Solutions:

  • Standardized recrystallization protocols (e.g., CHCl₃/MeOH ratios).
  • 2D NMR (COSY, NOESY) to confirm spin-spin coupling patterns.
  • Elemental analysis to verify stoichiometry of the hydrochloride salt .

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